molecular formula C18H10Cl2N2 B11766685 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Cat. No.: B11766685
M. Wt: 325.2 g/mol
InChI Key: QTHBQZAJKIBOIA-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a specialized trisubstituted pyridine derivative of significant interest in medicinal and synthetic chemistry. This compound features a chlorophenyl group at the 6-position and a phenyl ring at the 4-position of the pyridine core, making it a valuable intermediate for the construction of more complex molecular architectures. As part of the nicotinonitrile family, this scaffold is recognized for its prevalence in the synthesis of compounds with demonstrated biological potential . Research into analogous 2-amino nicotinonitrile derivatives has identified this class of molecules as a privileged structure for probing novel therapeutic agents. These related compounds have shown promise as inhibitors of various biological targets, including IKK-β, which is a key regulator of the NF-κB signaling pathway, as well as A2A adenosine receptor antagonists, and potent inhibitors of HIV-1 integrase . The specific substitution pattern on this molecule makes it a versatile building block for further functionalization through cross-coupling reactions and heterocyclic formation, enabling the exploration of structure-activity relationships in drug discovery programs. It is particularly useful for researchers developing small-molecule libraries for high-throughput screening against novel targets. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H10Cl2N2

Molecular Weight

325.2 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C18H10Cl2N2/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-21)18(20)22-17/h1-10H

InChI Key

QTHBQZAJKIBOIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : Aldehydes (e.g., 4-chlorobenzaldehyde) react with acetophenone derivatives to form chalcone intermediates.

  • Michael Addition : Malononitrile attacks the α,β-unsaturated ketone of the chalcone.

  • Cyclization : Ammonium acetate facilitates ring closure via nucleophilic attack, forming the pyridine nucleus.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventEthanol or DMFEthanol: 70–85%
Temperature80–100°C (reflux)<80°C: <50%
CatalystPiperidine or NaOHNaOH: Higher purity
Reaction Time8–12 hoursProlonged time: Side products

Example Synthesis :

  • Reactants : 4-Chlorobenzaldehyde (1.2 eq), acetophenone (1 eq), malononitrile (1.5 eq), NH₄OAc (2 eq).

  • Conditions : Reflux in ethanol for 10 hours.

  • Yield : 78% after recrystallization (methanol:chloroform).

Cyclization of Chalcone Intermediates

Chalcones serve as precursors for nicotinonitrile derivatives. This method involves two steps: chalcone synthesis followed by cyclization.

Chalcone Synthesis

Chalcones are synthesized via Claisen-Schmidt condensation:

  • Substrates : 4-Chlorophenylacetophenone and 4-chlorobenzaldehyde.

  • Conditions : NaOH (40%) in ethanol, 50°C, 6 hours.

Cyclization to Nicotinonitrile

The chalcone intermediate reacts with malononitrile and NH₄OAc under reflux:

  • Key Step : Formation of the pyridine ring via elimination of H₂O and HCl.

  • Yield : 65–80% depending on substituent electronics.

Data Table : Cyclization Outcomes

Chalcone SubstituentReaction Time (h)Yield (%)Purity (HPLC)
4-Cl-C₆H₄87298.5
2-NO₂-C₆H₃126897.2

Chlorination of Pyridone Precursors

2-Hydroxynicotinonitriles can be chlorinated using POCl₃ or PCl₅ to introduce the 2-chloro substituent.

Procedure

  • Substrate : 2-Hydroxy-6-(4-chlorophenyl)-4-phenylnicotinonitrile.

  • Chlorinating Agent : POCl₃ (3 eq) with catalytic DMF.

  • Conditions : Reflux at 110°C for 4 hours.

  • Workup : Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography.

Key Observations

  • Catalyst : DMF increases electrophilicity of POCl₃, enhancing reactivity.

  • Side Reactions : Over-chlorination at C-5 occurs if excess POCl₃ is used.

Yield Comparison :

Chlorinating AgentTemperature (°C)Yield (%)
POCl₃11088
PCl₅12076

Catalytic and Solvent Effects

Phase-Transfer Catalysis (PTC)

Aliquat 336® (tricaprylylmethylammonium chloride) improves reaction efficiency in biphasic systems:

  • Example : Reduction of tetrazolo[1,5-a]pyridines to aminonicotinonitriles using NaBH₄.

  • Yield Increase : 70% → 85% with PTC.

Solvent Selection

SolventDielectric ConstantSuitability
Chlorobenzene5.6High
Acetonitrile37.5Moderate
DMF36.7Low (side reactions)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile exhibits promising anticancer properties. In preclinical studies, it was shown to inhibit tumor growth in various cancer models, including breast cancer. For instance, one study indicated that formulations containing this compound led to reduced tumor sizes and improved survival rates in animal models when compared to control groups.

Mechanism of Action
The compound's mechanism involves its interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. This modulation can affect critical biochemical pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Properties

Broad Spectrum Efficacy
The compound has been evaluated for its antimicrobial efficacy against various pathogens, including bacteria and fungi. In one study, it demonstrated significant inhibition against Candida albicans, Enterococcus faecalis, and Pseudomonas aeruginosa, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial activity of this compound using standard methods such as disc diffusion and broth microdilution. The results indicated that this compound exhibited the lowest minimum inhibitory concentration (MIC) among tested agents, highlighting its effectiveness .

Synthesis and Material Science

Synthesis Techniques
The synthesis of this compound can be achieved through various multicomponent reactions involving aromatic aldehydes and malononitrile, often yielding high purity and efficiency. The presence of the chlorophenyl group enhances the electronic properties of the compound, making it suitable for advanced material applications.

Applications in Organic Synthesis
As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at positions 2, 4, and 6 of the pyridine core. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features Similarity Score (if available) Reference
2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile Cl (2), Ph (4), 4-Cl-Ph (6) Chloro and aromatic groups N/A Target
2-(4-Bromophenylamino)-6-(4-chlorophenyl)-4-phenylnicotinonitrile NH-4-Br-Ph (2), Ph (4), 4-Cl-Ph (6) Amino linker with bromine N/A
2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile (6a) Cl (2), 4-Cl-Ph (4), Naphthyl (6) Bulky naphthyl group N/A
2,4-Dichloro-6-methylnicotinonitrile Cl (2,4), Me (6) Methyl and dichloro substitution 0.81
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile O-4-Cl-Ph (2), Ph (6), CF₃ (4) Trifluoromethyl and phenoxy groups N/A

Key Observations :

  • Position 4 : Trifluoromethyl (CF₃) groups () impart electron-withdrawing effects, altering electronic properties and reactivity relative to phenyl or methyl groups.

Physicochemical Properties

Available data highlights differences in melting points (mp) and spectral characteristics:

  • 2-(4-Bromophenylamino) Analog: mp 201–203°C; distinct NMR signals (δ 7.22–8.07 ppm) and IR absorption at 2211 cm⁻¹ (C≡N stretch) .
  • 6a (Naphthyl Derivative): No mp reported, but bulkier naphthyl group likely increases mp compared to phenyl analogs due to enhanced van der Waals interactions .
  • 2,4-Dichloro-6-methylnicotinonitrile: Higher similarity score (0.81) suggests closer structural resemblance, though methyl substitution reduces polarity .

Biological Activity

2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data comparisons.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2NC_{18}H_{13}Cl_2N. The compound features a pyridine ring substituted with chlorinated phenyl groups and a nitrile functional group, enhancing its reactivity and biological activity compared to similar compounds.

PropertyValue
Molecular FormulaC18H13Cl2N
Molecular Weight331.21 g/mol
Physical StateSolid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. Notably, it has been shown to modulate the activity of cytochrome P450 enzymes , which are crucial for drug metabolism. This modulation can lead to alterations in metabolic pathways, influencing gene expression related to oxidative stress responses and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro studies revealed significant cytotoxicity against various cancer cell lines, including:

  • PC-3 (Prostate Cancer)
  • MDA-MB-231 (Breast Cancer)
  • HepG2 (Liver Cancer)

The compound's IC50 values in these studies ranged from 30 µM to 66 µM, indicating moderate to strong anticancer activity .

Study 1: Cytotoxicity Evaluation

In a comparative study, this compound was tested against several analogs. The results demonstrated that this compound had superior cytotoxic effects compared to others in the same class, highlighting its potential as a lead compound for further development in cancer therapeutics .

Study 2: Enzyme Interaction

A detailed analysis of enzyme interactions revealed that the compound significantly inhibited specific cytochrome P450 isoforms. This inhibition can lead to altered drug metabolism and increased efficacy of co-administered drugs, presenting a dual role in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrileC18H13ClFNContains fluorine instead of chlorine
2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrileC19H13ClN2OFeatures a methoxy group
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileC19H14ClN3Contains an amino group

Uniqueness: The presence of both chlorinated phenyl groups and a nitrile functional group distinguishes this compound, potentially enhancing its reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile, and how can regioselectivity be controlled during its preparation?

  • Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions (MCRs) or stepwise substitutions. For example, similar compounds like 2-Amino-4-(3-nitrophenyl)-6-phenylnicitinonitrile are synthesized via condensation reactions between pyrazole amines and propenenitriles under reflux in ethanol . To control regioselectivity, reaction conditions (e.g., solvent polarity, temperature) and directing groups (e.g., chloro substituents) can influence electrophilic aromatic substitution patterns. Purification via recrystallization or chromatography is critical to isolate the desired regioisomer .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for structural validation. For analogous nicotinonitrile derivatives, key signals include:

  • Aromatic protons : Multiplet signals between δ 7.35–8.42 ppm for phenyl and chlorophenyl groups.
  • Cyanide carbon : A peak near δ 116.9 ppm in 13C^{13}\text{C} NMR .
  • Chlorine substituents : Deshielding effects alter chemical shifts of adjacent carbons. Full assignment requires 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .

Advanced Research Questions

Q. What crystallographic software (e.g., SHELX, ORTEP) is recommended for resolving structural ambiguities in 2-Chloro-6-(4-chlorophenyl)-4-phenylnicitinonitrile, and how do these tools address twinning or disordered atoms?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data and disorder. For example:

  • Twinning : Use the TWIN/BASF commands to model twin domains in high-symmetry space groups.
  • Disorder : Apply PART/SUMP restraints to refine split positions for overlapping atoms .
  • ORTEP-III (with GUI) visualizes thermal ellipsoids to assess positional uncertainty, critical for validating Cl and phenyl group orientations .

Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of 2-Chloro-6-(4-chlorophenyl)-4-phenylnicitinonitrile?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) can classify H-bond motifs. For chlorinated nicotinonitriles:

  • Nitrile interactions : The cyano group may act as a weak acceptor, forming C≡N···H–C contacts.
  • Chlorine participation : Cl atoms engage in halogen bonding (Cl···π or Cl···N), stabilizing crystal lattices. Synchrotron data (e.g., IUCr datasets) provide high-resolution maps to quantify these interactions .

Q. What contradictions exist in reported biological activities of nicotinonitrile derivatives, and how can structure-activity relationship (SAR) studies resolve them?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from substituent effects. For example:

  • Chlorophenyl vs. trifluoromethyl : The electron-withdrawing Cl group enhances electrophilicity, potentially increasing reactivity with biological targets compared to CF3_3 .
  • Pharmacophore modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like kinases, guiding SAR for improved specificity .

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